molecular formula C23H17Br2NO2 B2379024 6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline CAS No. 860784-20-9

6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline

Cat. No.: B2379024
CAS No.: 860784-20-9
M. Wt: 499.202
InChI Key: HEBYMRFQVGEUGA-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features bromine atoms at the 6 and 8 positions of the quinoline ring, and a methoxyphenyl group attached via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline is unique due to its specific substitution pattern on the quinoline ring and the presence of both bromine and methoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline is a complex organic compound belonging to the quinoline family, characterized by its unique structural features that include two bromine atoms and a methoxyphenyl group. Quinoline derivatives are well-known for their diverse biological activities, making them subjects of extensive research in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. Below is a detailed examination of these activities.

Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, related compounds have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar compounds often range from 0.0048 mg/mL to 0.156 mg/mL against pathogens such as E. coli and S. aureus .

CompoundMIC (mg/mL)Target Pathogen
6,8-Dibromo derivativeTBDTBD
3-Methoxyphenyl derivative0.0195E. coli
Pyrimidothienoquinoline0.08 - 1.0Various tumor cell lines

Anticancer Activity

The anticancer potential of quinoline derivatives is particularly noteworthy. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as HCT116 and Caco-2. These studies reveal that certain derivatives can inhibit cell proliferation and induce apoptosis by targeting critical signaling pathways like PI3K/AKT/mTOR .

Key Findings:

  • Cell Lines Tested: HCT116 (colon cancer), Caco-2 (intestinal cancer).
  • Mechanism: Induction of apoptosis and cell cycle arrest in G2/M phase.
  • Significant Results: Reduction in cell viability by up to 76% at specific concentrations.

Case Studies

  • Antitumor Efficacy : A study on related quinoline derivatives demonstrated significant antitumor activity in vivo against B16 murine melanoma, with a marked increase in survival rates and reduced tumor growth observed in treated groups .
  • Anti-inflammatory Effects : The anti-inflammatory potential was assessed through paw edema models in mice, where doses comparable to standard anti-inflammatory drugs showed significant reductions in inflammation .

Properties

IUPAC Name

6,8-dibromo-2-[2-[(3-methoxyphenyl)methoxy]phenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Br2NO2/c1-27-18-6-4-5-15(11-18)14-28-22-8-3-2-7-19(22)21-10-9-16-12-17(24)13-20(25)23(16)26-21/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBYMRFQVGEUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2C3=NC4=C(C=C(C=C4C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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